
Cinromida
Descripción general
Descripción
Es conocido por su capacidad de inhibir el transportador de aminoácidos neutros epiteliales B0AT1 (SLC6A19) con una IC50 de 0,5 μM . Este compuesto ha sido estudiado por su potencial en el tratamiento de convulsiones y ataques.
Aplicaciones Científicas De Investigación
Cinromida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: this compound se estudia por sus efectos sobre los transportadores de aminoácidos y su posible papel en la modulación de los procesos celulares.
Mecanismo De Acción
Cinromida ejerce sus efectos inhibiendo el transportador de aminoácidos neutros epiteliales B0AT1 (SLC6A19). Esta inhibición interrumpe el transporte de aminoácidos neutros a través de las células epiteliales, lo que puede modular la actividad neuronal y reducir la aparición de convulsiones . Los objetivos moleculares y las vías involucradas incluyen la modulación de los niveles de neurotransmisores y la inhibición de la monoaminooxidasa .
Análisis Bioquímico
Biochemical Properties
Cinromide interacts with the neutral amino acid transporter SLC6A19 . This transporter is responsible for the reabsorption of neutral amino acids in the brush border epithelia of the kidney and intestine . Cinromide acts as an inhibitor of SLC6A19, robustly, selectively, and reproducibly inhibiting its function .
Cellular Effects
Cinromide’s inhibition of SLC6A19 can impact various types of cells and cellular processes. For instance, it can influence cell function by altering the transport of neutral amino acids, which are crucial for protein synthesis and other metabolic processes
Molecular Mechanism
Cinromide exerts its effects at the molecular level primarily through its interaction with the SLC6A19 transporter. By inhibiting this transporter, Cinromide disrupts the normal transport of neutral amino acids, potentially affecting various biochemical reactions and pathways within the cell .
Dosage Effects in Animal Models
While Cinromide has been shown to exhibit antiepileptic activity in animal models , detailed studies on how its effects vary with different dosages are lacking
Transport and Distribution
Cinromide’s transport and distribution within cells and tissues are likely related to its interaction with the SLC6A19 transporter. By inhibiting this transporter, Cinromide could potentially affect the distribution of neutral amino acids within cells
Subcellular Localization
The subcellular localization of Cinromide is not explicitly documented in the available literature. Given its interaction with the SLC6A19 transporter, it is plausible that Cinromide may be localized to the same subcellular compartments as this transporter. This hypothesis requires experimental validation .
Métodos De Preparación
Cinromida se puede sintetizar a través de varias rutas sintéticas. Un método común implica la bromación de la N-etilcinnamamida. Las condiciones de reacción suelen incluir el uso de bromo en un disolvente orgánico como el diclorometano, bajo condiciones controladas de temperatura . Los métodos de producción industrial pueden implicar reacciones de bromación a gran escala seguidas de pasos de purificación para obtener this compound de alta pureza.
Análisis De Reacciones Químicas
Cinromida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El átomo de bromo en this compound se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas.
Comparación Con Compuestos Similares
Cinromida es única en comparación con otros agentes anticonvulsivos debido a su inhibición específica del transportador B0AT1. Los compuestos similares incluyen:
Fenitoína: Otro anticonvulsivo que funciona estabilizando las membranas neuronales y reduciendo la excitabilidad.
Carbamazepina: Un anticonvulsivo que inhibe los canales de sodio regulados por voltaje.
Ácido Valproico: Un anticonvulsivo de amplio espectro que aumenta la disponibilidad de ácido gamma-aminobutírico (GABA) en el cerebro.
El mecanismo de acción único de this compound y su objetivo específico la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Actividad Biológica
Cinromide, chemically known as 3-bromo-N-ethylcinnamamide, is an experimental anticonvulsant that has garnered attention for its biological activity, particularly in the context of amino acid transport inhibition and its potential therapeutic applications. This article presents a detailed overview of the biological activity of cinromide, supported by data tables, case studies, and relevant research findings.
Cinromide primarily acts as an inhibitor of the B0AT1 amino acid transporter, which plays a crucial role in the renal reabsorption of neutral amino acids. Research indicates that cinromide effectively blocks the transport activity of B0AT1, with an IC50 value determined to be approximately 0.8 ± 0.1 μM . This inhibition is significant for conditions characterized by elevated levels of neutral amino acids, such as phenylketonuria and other metabolic disorders.
Inhibition Profile
The following table summarizes the inhibition profile of cinromide on various amino acid transporters:
Transporter | IC50 (μM) | Effect |
---|---|---|
B0AT1 | 0.8 ± 0.1 | Complete blockade of activity |
ASCT2 | Not specified | Suppressed by GPNA |
LAT1 | Not specified | Not affected by cinromide |
Anticonvulsant Properties
Cinromide has been evaluated for its anticonvulsant properties in various studies. In one notable study involving cats, intravenous administration of cinromide at doses ranging from 20 to 80 mg/kg demonstrated a significant depressant effect on excitatory transmission within the trigeminal nucleus . This effect was comparable to established anticonvulsants like phenytoin but less potent than carbamazepine. The sedative effects were also noted through marked depressions in EEG readings.
Case Studies
- Monkey Model Study : A study conducted on rhesus monkeys assessed the efficacy of cinromide's metabolite in reducing seizure frequency and duration. The results indicated that approximately 50% of the animals experienced a reduction in seizure activity when treated with cinromide or its metabolite at plasma levels above 5 mcg/mL .
- Pharmacokinetic Analysis : Research highlighted that about 50% of a cinromide dose was metabolized into an active metabolite in monkeys, with steady-state concentrations ranging between 3–6 mcg/mL being effective for seizure control .
Clinical Implications
The implications of cinromide's biological activity extend to its potential use in treating orphan diseases associated with amino acid metabolism disorders. The ability to inhibit B0AT1 effectively positions cinromide as a candidate for further clinical trials aimed at conditions such as alkaptonuria and urea cycle disorders .
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXGZCEMNMWIL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046417 | |
Record name | Cinromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58473-74-8, 69449-19-0 | |
Record name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58473-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58473-74-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.